molecular formula C7H3NO4S-2 B12773370 2-Nitro-5-thiobenzoate ion CAS No. 77874-90-9

2-Nitro-5-thiobenzoate ion

Cat. No.: B12773370
CAS No.: 77874-90-9
M. Wt: 197.17 g/mol
InChI Key: GANZODCWZFAEGN-UHFFFAOYSA-L
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Description

2-Nitro-5-thiobenzoate ion is a chemical compound known for its distinctive yellow color and its role in various biochemical assaysThis compound is widely used in the quantification of thiol groups in proteins and other molecules due to its ability to form a yellow-colored dianion upon reaction with thiols .

Preparation Methods

The final step involves the coupling of the monomer through oxidation with iodine . Industrial production methods often follow similar synthetic routes but are optimized for large-scale production and purity.

Chemical Reactions Analysis

2-Nitro-5-thiobenzoate ion undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 2-nitro-5-thiobenzoate ion involves its reaction with thiol groups to form a mixed disulfide and release the yellow-colored dianion. This reaction is rapid and stoichiometric, with one mole of thiol releasing one mole of the dianion . The dianion can then be quantified using spectrophotometry, providing a measure of the thiol content in the sample .

Comparison with Similar Compounds

2-Nitro-5-thiobenzoate ion is unique in its ability to form a highly colored dianion upon reaction with thiols, making it particularly useful in spectrophotometric assays. Similar compounds include:

Properties

CAS No.

77874-90-9

Molecular Formula

C7H3NO4S-2

Molecular Weight

197.17 g/mol

IUPAC Name

2-nitro-5-sulfidobenzoate

InChI

InChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10)/p-2

InChI Key

GANZODCWZFAEGN-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[S-])C(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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